molecular formula C8H6N2O2S B13036632 7-Aminothieno[2,3-c]pyridine-3-carboxylicacid

7-Aminothieno[2,3-c]pyridine-3-carboxylicacid

Cat. No.: B13036632
M. Wt: 194.21 g/mol
InChI Key: VZESCNDUQXCCBB-UHFFFAOYSA-N
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Description

7-Aminothieno[2,3-c]pyridine-3-carboxylicacid is a heterocyclic compound that features a fused thieno-pyridine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminothieno[2,3-c]pyridine-3-carboxylicacid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a continuous flow photooxygenation of 7-aminothieno[3,2-c]pyridin-4(5H)-ones can be employed to produce 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-diones, utilizing ambient air as the sole reactant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Aminothieno[2,3-c]pyridine-3-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diones.

    Reduction: Reduction reactions can yield different aminothieno derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen or air, reducing agents such as hydrogen or hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions include iminothieno derivatives, reduced aminothieno compounds, and substituted thieno-pyridine derivatives.

Scientific Research Applications

7-Aminothieno[2,3-c]pyridine-3-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Aminothieno[2,3-c]pyridine-3-carboxylicacid involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been shown to inhibit protein tyrosine phosphatase PTP4A3, which is associated with cancer progression . The compound’s structure allows it to bind effectively to the active sites of target enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Aminothieno[2,3-c]pyridine-3-carboxylicacid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a pharmacologically active compound make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

7-aminothieno[2,3-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c9-7-6-4(1-2-10-7)5(3-13-6)8(11)12/h1-3H,(H2,9,10)(H,11,12)

InChI Key

VZESCNDUQXCCBB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CS2)C(=O)O)N

Origin of Product

United States

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